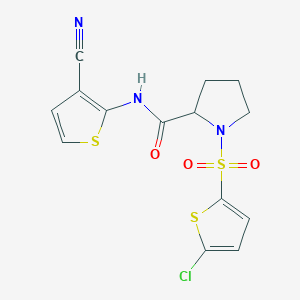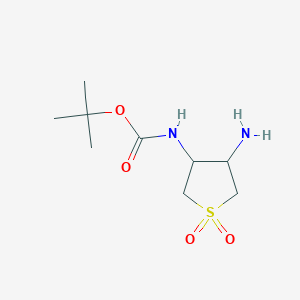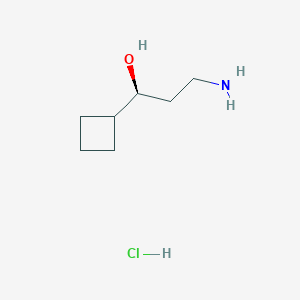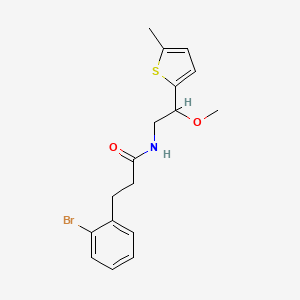
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
Übersicht
Beschreibung
The compound (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a chiral molecule that is of interest due to its potential pharmacological properties and as an intermediate in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related beta-amino acid analogs, such as the one described in the first paper, involves starting from commercially available reagents and employing asymmetric synthesis techniques to achieve the desired chiral product . The synthesis route is noted for its conciseness and good overall yield, which is a desirable feature for the production of pharmaceutical intermediates. Although the exact synthesis of this compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain functional groups typical of beta-amino acids, such as an amino group and a carboxylate ester. The presence of a chiral center would result in optical activity, which is a key consideration in the development of drugs that require specific enantiomers for efficacy or reduced side effects.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of both amino and ester groups. These functional groups can participate in a variety of chemical reactions, including nucleophilic addition or substitution, which are often employed in the synthesis of more complex molecules. The papers provided do not directly address the reactivity of this compound, but they do discuss the reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, would be influenced by its functional groups and molecular structure. For instance, the presence of a hydrochloride salt form generally increases water solubility, which can be advantageous for biological applications. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do provide insights into the properties of similar compounds, which can be used as a reference .
Wissenschaftliche Forschungsanwendungen
Antitumor and Immunomodulatory Effects
Research on compounds with similar structures, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), indicates potential antitumor efficacy in several cancer models. FTY720's activity, not requiring phosphorylation for its cytotoxic effect, suggests the involvement of S1PR-independent mechanisms. This insight could guide further exploration into related compounds like (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride for their potential antitumor and immunomodulatory applications (Li Zhang et al., 2013).
Flavor Compounds in Foods
The production and breakdown pathways of branched aldehydes, including compounds structurally related to this compound, are crucial in the flavor profile of many fermented and non-fermented food products. Understanding these pathways enables control over the formation of desired levels of flavor compounds, indicating the relevance of such research in food science and technology (B. Smit et al., 2009).
Pharmaceutical and Therapeutic Research
Enantiomers of racemic compounds, including those related to this compound, have been explored for their therapeutic potential. Preclinical research suggests that specific enantiomers may offer improved therapeutic indexes, maintaining therapeutic effects with reduced side effects. This highlights the importance of investigating the individual effects of enantiomers for potential pharmaceutical applications (Elizabeth G. Pitts et al., 2018).
Bioavailability and Metabolism Studies
Studies on the absorption, metabolism, distribution, and excretion of compounds, such as (-)-epicatechin, provide a framework for understanding the bioavailability of phenolic compounds. This research is essential for determining the efficacy and safety of dietary polyphenols, including potential applications for this compound in human health (G. Borges et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
The primary target of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the enzyme 3-(3-hydroxyphenyl)propionate/3-hydroxycinnamic acid hydroxylase . This enzyme is involved in the metabolism of aromatic compounds and plays a crucial role in the degradation of 3-phenylpropanoate .
Mode of Action
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride interacts with its target enzyme by catalyzing the insertion of one atom of molecular oxygen into position 2 of the phenyl ring of 3-(3-hydroxyphenyl)propionate (3-HPP) and hydroxycinnamic acid (3HCI) . This reaction is facilitated by the presence of NADH and results in the formation of 3-(2,3-dihydroxyphenyl)propanoate .
Biochemical Pathways
The action of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride affects the aromatic compound metabolism pathway , specifically the degradation of 3-phenylpropanoate . The compound’s interaction with its target enzyme leads to the conversion of 3-(3-hydroxyphenyl)propionate to 3-(2,3-dihydroxyphenyl)propanoate , impacting the downstream effects of this pathway.
Result of Action
The molecular and cellular effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride’s action involve the transformation of 3-(3-hydroxyphenyl)propionate into 3-(2,3-dihydroxyphenyl)propanoate . This transformation is part of the degradation process of 3-phenylpropanoate, which is a key aspect of aromatic compound metabolism .
Action Environment
Biochemische Analyse
Biochemical Properties
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light or high temperatures can lead to its degradation, reducing its efficacy in biochemical assays. Long-term studies have also indicated that ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant adverse effects. At higher doses, it may exhibit toxic effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without toxicity. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of specific metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical activity. For instance, transporters such as amino acid transporters can facilitate the uptake of this compound into cells, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. The specific localization of this compound can also affect its interactions with biomolecules, further modulating its biochemical activity .
Eigenschaften
IUPAC Name |
methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJRRVWAPZDPY-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)
![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)


![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)
![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)


